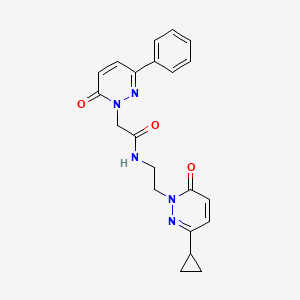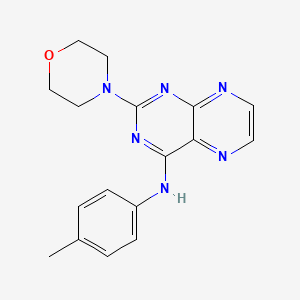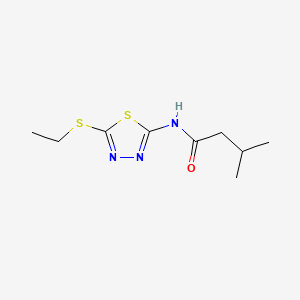![molecular formula C17H18N2O3 B2516509 N-[2-(1-Benzofuran-2-yl)-2-(Dimethylamino)ethyl]furan-3-carboxamid CAS No. 2034301-39-6](/img/structure/B2516509.png)
N-[2-(1-Benzofuran-2-yl)-2-(Dimethylamino)ethyl]furan-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Benzofuran und seine Derivate, zu denen auch die Verbindung gehört, haben sich als geeignete Strukturen mit einem breiten Spektrum an biologischen und pharmakologischen Anwendungen erwiesen . Sie wurden bei der Entwicklung neuer Therapeutika zur Bekämpfung von Resistenzen gegen Antibiotika eingesetzt . Dies macht sie zu einem vielversprechenden Forschungsgebiet für die Behandlung von mikrobiellen Erkrankungen .
Antitumoraktivität
Benzofuranderivate haben ein potenzielles Antitumorpotential gezeigt . Die einzigartigen strukturellen Merkmale von Benzofuran machen es zu einer privilegierten Struktur im Bereich der Wirkstoffforschung . Die Bewertung der chemischen Struktur dieser Verbindungen kann zukünftige Medizinalchemiker bei der Entwicklung neuer Medikamente für die Krebstherapie unterstützen .
Behandlung von Hautkrankheiten
Einige Benzofuranderivate, wie Psoralen, 8-Methoxypsoralen und Angelicin, wurden zur Behandlung von Hautkrankheiten wie Krebs oder Psoriasis eingesetzt .
Verbesserte Bioverfügbarkeit
Verbesserte Bioverfügbarkeit ist eines der Ziele, die mit den meisten der neueren Verbindungen erreicht wurden, und ermöglicht eine einmalige tägliche Dosierung . Dies macht Benzofuranderivate für die Entwicklung effizienter antimikrobieller Kandidaten geeignet .
Arzneimittelentwicklung und -entwicklung
Die einzigartigen strukturellen Merkmale von Benzofuran und seine breite Palette an biologischen Aktivitäten machen es zu einer privilegierten Struktur im Bereich der Wirkstoffforschung . Dieses Gerüst hat sich als ein Pharmakophor der Wahl für die Entwicklung antimikrobieller Wirkstoffe erwiesen, die gegen verschiedene klinisch zugelassene Ziele wirksam sind .
Struktur-Wirkungs-Beziehungen (SAR)
Forscher arbeiten an einem Substitutionsschema um den Kern von Benzofuranderivaten, mit dem Ziel, Medizinalchemikern zu helfen, Struktur-Wirkungs-Beziehungen (SAR) für diese Derivate als antimikrobielle Medikamente zu entwickeln .
Wirkmechanismus
Target of Action
Benzofuran and indole derivatives have been found to interact with a variety of biological targets. For instance, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of benzofuran and indole derivatives can vary greatly depending on the specific compound and its targets. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity . Indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Benzofuran and indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by “N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide” would depend on its specific targets and mode of action.
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it has. For benzofuran compounds, these effects can include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For indole derivatives, these effects can include a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, it interacts with cytochrome P450 enzymes, leading to the modulation of drug metabolism and detoxification processes . Additionally, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide binds to specific proteins, altering their conformation and activity, which can influence cellular signaling pathways and gene expression.
Cellular Effects
The effects of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death.
Molecular Mechanism
The molecular mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide is effective without causing significant toxicity.
Metabolic Pathways
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of cytochrome P450 enzymes, which are critical for the metabolism of drugs and other xenobiotics . Additionally, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide can influence the levels of key metabolites, such as ATP and NADH, thereby affecting cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide can bind to plasma proteins, affecting its distribution and bioavailability within the body.
Subcellular Localization
The subcellular localization of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)14(10-18-17(20)13-7-8-21-11-13)16-9-12-5-3-4-6-15(12)22-16/h3-9,11,14H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTZOEBGJZUQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=COC=C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2516426.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)
![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)



![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)


![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)
![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)
